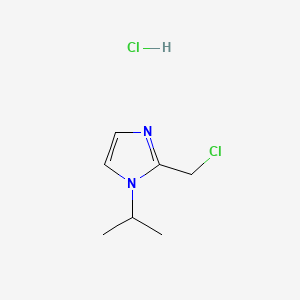

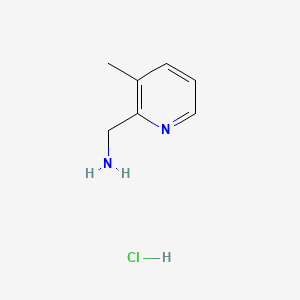

2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of imidazole and has been found to have several interesting properties that make it useful for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Imidazole derivatives, including chloromethyl variants, have been explored as corrosion inhibitors for metals. Zhang et al. (2015) investigated halogen-substituted imidazoline derivatives for their inhibitory effects on the corrosion of mild steel in hydrochloric acid solution. These compounds, including chloride-substituted compounds, demonstrated significant corrosion inhibition efficiency through surface adsorption mechanisms, as evidenced by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015).

Magnetic and Structural Properties

Research by Yong et al. (2013) on hydrochloride crystals based on imidazole derivatives revealed a relationship between magnetic properties and crystal-stacking structures. These findings suggest potential applications in materials science, particularly in the development of materials with specific magnetic susceptibilities (Yong et al., 2013).

Reactivity and Synthesis

Roman (2013) demonstrated the versatility of imidazole derivatives in synthesizing a diverse library of compounds through various alkylation and ring closure reactions. This research highlights the potential of such compounds in generating structurally diverse libraries for pharmaceuticals and materials science applications (Roman, 2013).

Catalysis

Imidazole derivatives have been utilized in catalytic processes. For instance, Zadehahmadi et al. (2014) explored the use of imidazole-modified chloromethylated MIL-101(Cr) as a support for manganese porphyrin, demonstrating its efficacy as a catalyst in the oxidation of hydrocarbons. This application underscores the role of imidazole derivatives in facilitating heterogeneous catalysis, offering a reusable and efficient catalyst for various reactions (Zadehahmadi et al., 2014).

Anticancer Agents

Imidazole derivatives bearing an oxadiazole nucleus have been synthesized and evaluated as anticancer agents. Rashid et al. (2012) synthesized a series of these compounds and found them to exhibit significant to good in vitro anticancer activity, suggesting their potential as therapeutic agents (Rashid et al., 2012).

Corrosion Inhibitors with Environmental Friendliness

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions as green corrosion inhibitors for mild steel. These novel inhibitors demonstrated high efficiency and sustainability, emphasizing the potential of imidazole derivatives in developing environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-propan-2-ylimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-4-3-9-7(10)5-8;/h3-4,6H,5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMKBCQKTDCQCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride | |

CAS RN |

135206-89-2 |

Source

|

| Record name | 1H-Imidazole, 2-(chloromethyl)-1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)